3-Methylfuro[2,3-c]pyridine
Overview
Description
3-Methylfuro[2,3-c]pyridine is a heterocyclic compound that consists of a furan ring fused to a pyridine ring with a methyl group attached at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylfuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-alkynyl-1-methylpyridin-2(1H)-ones with molecular iodine and sodium iodide, yielding the desired product in high yields (79%-92%) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application, but typically involve similar cyclization reactions as those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methylfuro[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[2,3-c]pyridine-3-carboxylic acid, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Methylfuro[2,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methylfuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond acceptor, facilitating interactions with proteins and other biomolecules. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Furo[3,2-c]pyridine
- 2-Methylfuro[3,2-c]pyridine
- 2,3-Dimethylfuro[3,2-c]pyridine
Uniqueness
3-Methylfuro[2,3-c]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methylfuro[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-5-10-8-4-9-3-2-7(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCMDWFUTKIKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577826 | |
Record name | 3-Methylfuro[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106531-57-1 | |
Record name | 3-Methylfuro[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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